N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Pim kinase inhibition biochemical IC50 kinase selectivity profiling

This compound represents a distinct thiolan-3-yloxy-bearing chemotype within the Incyte-disclosed Pim kinase inhibitor class. Publicly absent quantitative bioactivity data mandate procurement with explicit batch-specific characterization (NMR, HPLC) to verify chemotype integrity. Its primary procurement value lies in in-house Pim-1/2/3 biochemical screening against reference inhibitors AZD1208 or SGI-1776, selectivity profiling (KINOMEscan), metabolic stability assays, or as an analytical reference standard for LC-MS/HPLC method development. Do not substitute with close analogs; SAR remains unquantified.

Molecular Formula C17H14ClN3O2S2
Molecular Weight 391.89
CAS No. 2034394-47-1
Cat. No. B2394344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
CAS2034394-47-1
Molecular FormulaC17H14ClN3O2S2
Molecular Weight391.89
Structural Identifiers
SMILESC1CSCC1OC2=NC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
InChIInChI=1S/C17H14ClN3O2S2/c18-11-2-3-13-14(7-11)25-17(20-13)21-16(22)10-1-4-15(19-8-10)23-12-5-6-24-9-12/h1-4,7-8,12H,5-6,9H2,(H,20,21,22)
InChIKeyPRYFUAPKVYBIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034394-47-1): Procurement-Relevant Structural and Class Overview


N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034394-47-1) is a synthetic small molecule with a molecular weight of 391.9 g/mol and the molecular formula C₁₇H₁₄ClN₃O₂S₂ [1]. Structurally, it belongs to the thiazolecarboxamide and pyridinecarboxamide compound class disclosed by Incyte Corporation as inhibitors of Pim kinases (Pim-1, Pim-2, Pim-3), a family of serine/threonine kinases implicated in oncogenic signaling [2]. The compound features a 6-chloro-1,3-benzothiazol-2-yl moiety linked via a carboxamide bridge to a pyridine ring bearing a thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) substituent at the 6-position [1]. Publicly available quantitative biological activity data for this specific compound and its comparators are currently absent from peer-reviewed literature and authoritative databases.

Why In-Class Substitution of N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034394-47-1) Carries Unquantified Risk


Within the Incyte-disclosed thiazolecarboxamide and pyridinecarboxamide Pim kinase inhibitor class, minor structural modifications at the pyridine 6-position ether or the benzothiazole substituents are known to profoundly alter kinase selectivity profiles and cellular potency in related analogs [1]. The specific combination of a 6-chloro substituent on the benzothiazole ring and the saturated thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) ether on the pyridine ring in this compound represents a distinct chemotype whose structure-activity relationships (SAR) have not been publicly quantified. Absent head-to-head biochemical IC₅₀, cellular antiproliferative, or selectivity panel data, generic substitution with close analogs (e.g., compounds bearing oxan-4-ylmethoxy or unsubstituted pyridine-3-carboxamide variants) cannot be considered scientifically equivalent [2]. Procurement decisions should therefore require explicit batch-specific characterization data from the supplier to verify that the supplied material matches the intended chemotype until peer-reviewed comparative evidence becomes available.

Quantitative Differentiation Evidence for N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034394-47-1): Current Data Limitations


Absence of Publicly Available Head-to-Head Biochemical Pim Kinase Inhibition Data

A systematic search of PubMed, Google Patents, PubChem, and ChEMBL (conducted 2026-04-28) did not identify any peer-reviewed publication, patent example, or database record containing quantitative biochemical IC₅₀ values for N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide against Pim-1, Pim-2, or Pim-3 kinases, nor against any other kinase target. The Incyte patent US20170182017A1 describes the general class but does not list this specific compound among its exemplified synthesis or assay tables [1]. Consequently, no comparator-based differentiation can be established at this time.

Pim kinase inhibition biochemical IC50 kinase selectivity profiling

Absence of Cellular Antiproliferative Activity Data Against Cancer Cell Lines

No peer-reviewed study or patent example reports cellular GI₅₀, IC₅₀, or EC₅₀ values for this compound in any cancer cell line (e.g., MV-4-11, K562, MOLM-16, or other Pim-dependent lines). While structurally related benzothiazole-pyridine carboxamides from the same Incyte patent series have demonstrated sub-micromolar antiproliferative activity in Pim-driven hematologic cancer models [1], the extrapolation of those results to this specific compound is not scientifically justified without direct comparative data.

cellular antiproliferation cancer cell line panel GI50

Physicochemical Properties: Computed Differentiation from Common In-Class Analogs

Computed physicochemical properties from PubChem provide a limited, class-level framework for differentiation. N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide has a computed XLogP3-AA of 4.3, a topological polar surface area (TPSA) of 118 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. By comparison, the des-thiolan analog N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide (MW 289.74, C₁₃H₈ClN₃OS) has a lower molecular weight and reduced rotatable bond count, but its computed XLogP3-AA is not available for direct comparison in the public domain . The thiolan-3-yloxy ether contributes approximately +102 Da in molecular weight and introduces a stereocenter (undefined in PubChem), which may affect target binding conformation and metabolic stability, though these effects remain experimentally uncharacterized for this compound.

Lipinski properties drug-likeness lipophilicity physicochemical profiling

Research Application Scenarios for N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034394-47-1) Based on Current Evidence


In-House Pim Kinase Inhibitor Screening and SAR Expansion

Given the compound's structural affiliation with the Incyte Pim kinase inhibitor chemotype [1], its primary rational application is as a tool compound for in-house biochemical screening against Pim-1, Pim-2, and Pim-3 kinases. Researchers should establish IC₅₀ values in their own assay systems and compare results against reference inhibitors such as AZD1208 or SGI-1776 to contextualize potency. The thiolan-3-yloxy ether substituent represents an underexplored vector in the published SAR landscape, and systematic profiling may reveal novel selectivity features that differentiate it from more extensively characterized analogs.

Kinase Selectivity Panel Profiling to Define Polypharmacology

The compound's activity across a broad kinase panel (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) has not been reported. Procurement for selectivity profiling is warranted when the goal is to identify off-target kinase interactions that may be uniquely associated with the thiolan-3-yloxy substituent. Comparative analysis against the des-thiolan analog N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide [2] would isolate the contribution of this ether moiety to kinase binding promiscuity.

Metabolic Stability and Physicochemical Property Validation

The computed XLogP3-AA of 4.3 and molecular weight of 391.9 g/mol [3] place this compound at the upper boundary of typical lead-like chemical space. Procurement for in vitro metabolic stability assays (e.g., human liver microsomes, hepatocyte intrinsic clearance) and experimental logD₇.₄ determination is justified to assess whether the thiolan-3-yloxy substituent confers metabolic advantages or liabilities relative to simpler alkoxy or oxan-4-ylmethoxy analogs from the same patent family [1].

Analytical Reference Standard for Method Development

In the absence of published quantitative bioactivity data, the compound's primary immediate procurement value may be as an analytical reference standard for LC-MS or HPLC method development and validation. The unique combination of the 6-chloro-benzothiazole chromophore and the thiolan-3-yloxy moiety provides distinctive UV absorption and mass spectrometric fragmentation patterns that can serve as quality control benchmarks for synthetic chemistry workflows targeting this chemotype.

Quote Request

Request a Quote for N-(6-chloro-1,3-benzothiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.